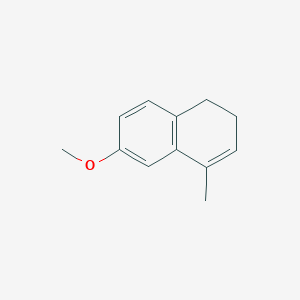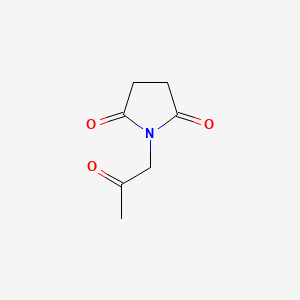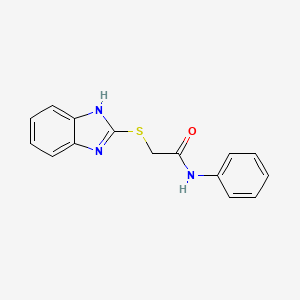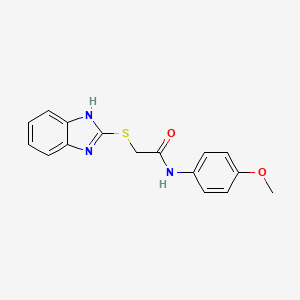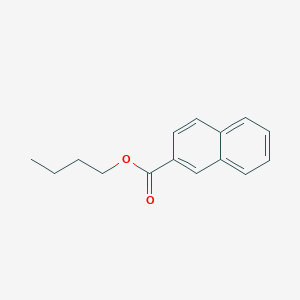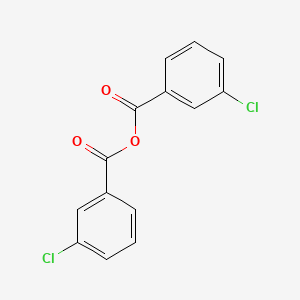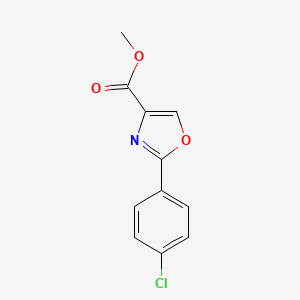
(E)-Piperolein A
説明
Molecular Structure Analysis
(E)-Piperolein A contains total 50 bond(s); 25 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aliphatic), and 2 ether(s) (aromatic) .科学的研究の応用
Chemical Composition and Applications
Antifungal and Antioxidant Activities : A study by Singh et al. (2004) identified various components in the volatile oil from Piper nigrum L., including piperolein B. This oil demonstrated significant antifungal activity against Fusarium graminearum and antioxidant properties, suggesting potential applications in food preservation and pharmaceutical industries.
Insecticidal Properties : Hwang et al. (2017) found that piperolein B, a compound related to (E)-Piperolein A, has strong insecticidal properties against the larvae of Plutella xylostella, a common agricultural pest. This suggests potential use in developing eco-friendly pest control agents (Hwang et al., 2017).
Antifouling Applications : Piperamides, including piperoleine B, have been identified as potent antifouling agents effective against barnacle cypris larvae. Their non-toxic nature and reversible effects make them promising candidates for marine antifouling applications (Huang et al., 2014).
Synthesis and Cytotoxicity Evaluation : The synthesis of piperolein B and related compounds, and their cytotoxic effects against cancer cell lines, were studied by Kayamba et al. (2013). This research provides insights into the development of new anticancer drugs (Kayamba et al., 2013).
Antimicrobial and Antifungal Effects : Almeida et al. (2018) studied essential oils from Piper species, including components like piperoleine B, for their antimicrobial and antifungal effects, especially against Rhizopus oryzae, the primary agent of mucormycosis (Almeida et al., 2018).
特性
IUPAC Name |
(E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h4,8,10-11,14H,1-3,5-7,9,12-13,15H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPBXQTBYPJEF-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317595 | |
| Record name | Piperoleine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Piperolein A | |
CAS RN |
30505-92-1 | |
| Record name | Piperoleine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30505-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoleine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Piperolein A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological targets of (E)-Piperolein A?
A1: (E)-Piperolein A has been identified as an agonist of both the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels. [] These channels are involved in pain and inflammation pathways. It has also shown larvicidal activity against insects, particularly the diamondback moth (Plutella xylostella). []
Q2: How does (E)-Piperolein A interact with TRPV1 and TRPA1?
A2: While the precise binding site and mechanism of action are still under investigation, (E)-Piperolein A likely interacts with the channels in a similar manner to other known agonists, leading to channel opening and an influx of calcium ions (Ca2+) into the cell. This Ca2+ influx triggers downstream signaling pathways, resulting in the observed biological effects. []
Q3: What is known about the structure-activity relationship (SAR) of (E)-Piperolein A?
A3: Research suggests that the length and unsaturation of the alkyl chain in (E)-Piperolein A and related compounds can influence their cytotoxic activity against cancer cell lines. [] This highlights the importance of specific structural features for its biological activity. Further SAR studies could elucidate the key pharmacophores responsible for its various effects.
Q4: How does (E)-Piperolein A exhibit larvicidal activity?
A4: The exact mechanism of larvicidal action of (E)-Piperolein A is not fully understood. Research suggests that it might interfere with insect nervous system function or disrupt vital physiological processes, ultimately leading to larval mortality. [, ]
Q5: Has (E)-Piperolein A shown efficacy against pyrethroid-resistant insects?
A5: Yes, studies have shown that (E)-Piperolein A exhibits larvicidal activity against pyrethroid-resistant Aedes aegypti larvae. [] This suggests its potential as a natural insecticide to control resistant insect populations.
Q6: What is the role of (E)-Piperolein A in chronic kidney disease (CKD)?
A6: While not directly causing CKD, research indicates that (E)-Piperolein A is a potential biomarker for the renoprotective effects of Huangqi-Danshen decoction (HDD) against adenine-induced CKD in rats. [] This suggests a possible role in modulating metabolic pathways involved in CKD progression.
Q7: What are the limitations of current research on (E)-Piperolein A?
A7: Current research on (E)-Piperolein A is limited by its focus on specific biological activities and a lack of comprehensive studies exploring its full potential. More research is needed to understand its detailed mechanism of action, pharmacokinetic properties, and safety profile.
Q8: What are the potential applications of (E)-Piperolein A based on the current research?
A8: Based on its biological activities, (E)-Piperolein A holds potential as:
- A biopesticide: Its larvicidal activity, especially against resistant insect populations, makes it a potential candidate for developing natural insecticides. [, , ]
- A biomarker for CKD: Its association with the renoprotective effects of HDD suggests its potential use as a biomarker for monitoring CKD progression or treatment efficacy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



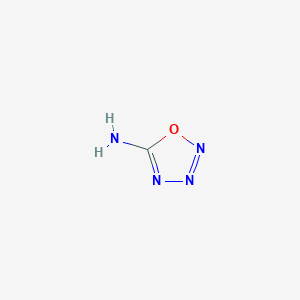

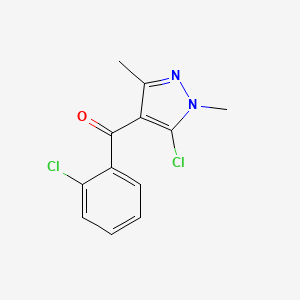
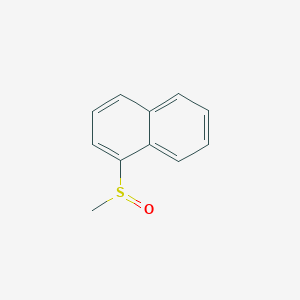

![5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3050950.png)
